(3S,4R)-4-phenylpyrrolidin-3-ol hydrochloride
Overview
Description
(3S,4R)-4-Phenylpyrrolidin-3-ol hydrochloride is a chiral compound belonging to the class of pyrrolidine derivatives. This compound is characterized by the presence of a phenyl group attached to the pyrrolidine ring, which is further substituted with a hydroxyl group at the third position. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-4-phenylpyrrolidin-3-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors.
Phenyl Group Introduction: The phenyl group is introduced via a nucleophilic substitution reaction, where a suitable phenyl halide reacts with the pyrrolidine ring.
Hydroxyl Group Addition: The hydroxyl group is introduced through an oxidation reaction, often using reagents such as sodium borohydride or lithium aluminum hydride.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding a fully saturated pyrrolidine ring.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Saturated pyrrolidine derivatives.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
(3S,4R)-4-phenylpyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,4R)-4-phenylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The phenyl and hydroxyl groups contribute to its binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
(3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl]methanol hydrochloride: Similar structure with a chlorophenyl group instead of a phenyl group.
(3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-phenylpiperidine hydrochloride: Contains a piperidine ring and a benzodioxol group.
Uniqueness: (3S,4R)-4-phenylpyrrolidin-3-ol hydrochloride is unique due to its specific chiral configuration and the presence of both a phenyl and hydroxyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(3S,4R)-4-phenylpyrrolidin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c12-10-7-11-6-9(10)8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H/t9-,10+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQNESYPIZUPHU-BAUSSPIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648610 | |
Record name | (3S,4R)-4-Phenylpyrrolidin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1008112-09-1, 2307749-52-4 | |
Record name | (3S,4R)-4-Phenylpyrrolidin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-(3R,4S)-4-phenylpyrrolidin-3-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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